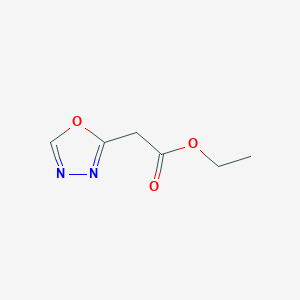

Ethyl 1,3,4-oxadiazol-2-ylacetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as Ethyl 1,3,4-oxadiazol-2-ylacetate, can be efficiently achieved by treating 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .Molecular Structure Analysis

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .Chemical Reactions Analysis

1,3,4-Oxadiazole heterocyclic compounds, such as Ethyl 1,3,4-oxadiazol-2-ylacetate, have the ability to undergo various chemical reactions, making them important for molecule planning .Physical And Chemical Properties Analysis

The solubility of 1,3,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring . With two methyl groups, 1,3,4-Oxadiazole is completely soluble in water, while aryl substituents lower the solubility significantly .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

Synthetic Methodologies

A straightforward synthesis of ethyl (5-aryl-1,3,4oxadiazol-2-yl)acetates involves acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides, followed by thermal degradation to yield the desired oxadiazoles. This method provides a simple route to aryloxadiazolylacetic acids, demonstrating the compound's utility in synthesizing anti-inflammatory and analgesic agents, as well as new beta-lactam antibiotics with anti-microbial activity (Janda, 2001).

Reactivity and Applications

Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate has been prepared and shown to react with a variety of electrophilic reagents, indicating its potential for creating diverse compounds with significant applications (Elnagdi et al., 1988).

Industrial and Biological Applications

Industrial Applications

The synthesis of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications demonstrates the versatility of ethyl 1,3,4-oxadiazol-2-ylacetate derivatives. The characterization of these compounds indicates their potential in photoelectronic devices due to their optical properties and thermal stability (Shafi et al., 2021).

Biological Activities

Ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties have been synthesized and tested for their in vitro activity against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans, as well as for their cytotoxicity and antiviral activity against HIV-1, showcasing the biological significance of oxadiazole derivatives (Szulczyk et al., 2017).

Mecanismo De Acción

Target of Action

Ethyl 1,3,4-oxadiazol-2-ylacetate primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . This pathway is involved in many functions, including memory and muscle control. By inhibiting AChE, Ethyl 1,3,4-oxadiazol-2-ylacetate increases the availability of acetylcholine, enhancing cholinergic transmission .

Result of Action

The result of Ethyl 1,3,4-oxadiazol-2-ylacetate’s action is the enhancement of cholinergic function . This can lead to improved cognitive function, making it a potential candidate for the treatment of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Ethyl 1,3,4-oxadiazol-2-ylacetate can be influenced by various environmental factors. For instance, the solubility of 1,3,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring . This can affect the compound’s bioavailability and, consequently, its pharmacological action.

Safety and Hazards

While specific safety data for Ethyl 1,3,4-oxadiazol-2-ylacetate is not available, it’s important to handle all chemical compounds with care. For example, Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes serious eye irritation .

Direcciones Futuras

1,3,4-Oxadiazoles have become promising scaffolds for materials science applications, e.g., OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .

Propiedades

IUPAC Name |

ethyl 2-(1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)3-5-8-7-4-11-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJMTLHPUUHFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302393 | |

| Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,3,4-oxadiazol-2-ylacetate | |

CAS RN |

944898-39-9 | |

| Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)

![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)

![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)